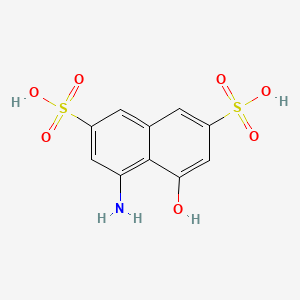

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190492. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRRQJCCBSJQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046981 | |

| Record name | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

90-20-0, 90431-97-3, 94552-30-4, 98073-05-3, 90432-00-1, 98072-99-2, 312693-54-2 | |

| Record name | H acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol-8-amino-3,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid and diazotized 2-(4-aminophenyl)-1H-benzimidazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 4-nitrobenzenamine and resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 2-[(4-aminophenyl)amino]-5-nitrobenzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol, potassium sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WUM31ES4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H Acid)

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes. Its unique molecular architecture, featuring strategically positioned amino, hydroxyl, and sulfonic acid groups, imparts a versatile reactivity that has been harnessed for over a century in the coloration of textiles, leather, and paper. Beyond its traditional role in the dye industry, the distinct chemical properties of H acid and its derivatives are drawing increasing interest in the fields of analytical chemistry, materials science, and biomedical research. This guide offers a comprehensive exploration of the chemical and physical properties of H acid, its synthesis and purification, and its diverse applications, providing a critical resource for scientists and researchers seeking to leverage the potential of this important molecule.

Compound Identification and Chemical Structure

-

Chemical Name: this compound

-

Common Name: H acid[1]

-

Synonyms: 1-Amino-8-naphthol-3,6-disulfonic acid, 8-amino-1-naphthol-3,6-disulfonic acid[1]

The structure of H acid is characterized by a naphthalene core substituted with an amino group at the 4-position, a hydroxyl group at the 5-position, and two sulfonic acid groups at the 2- and 7-positions.

Figure 1: Chemical Structure of this compound (H Acid).

Physicochemical Properties

H acid is typically a solid, appearing as a light beige to gray powder.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Physical State | Solid, Powder | [3] |

| Color | Light beige to beige, gray to brown | [3][4] |

| Melting Point | >300 °C (decomposes) | [3][5] |

| Solubility | Slightly soluble in cold water, readily soluble in hot water and alkaline solutions.[3][6] Low solubility in organic solvents.[4] | |

| pKa (Predicted) | -0.95 ± 0.40 | [3] |

| Density (estimate) | 1.6832 g/cm³ | [3] |

| Refractive Index (estimate) | 1.7640 | [3] |

Solubility Profile

The solubility of H acid is significantly influenced by the presence of two sulfonic acid groups, which enhance its polarity and water solubility.[4] Its solubility is generally low in cold water but increases with temperature. Furthermore, H acid is readily soluble in alkaline solutions, such as sodium hydroxide, due to the formation of its soluble salts.[6] The solubility is also pH-dependent, with increased solubility in acidic conditions due to the protonation of the functional groups.[4]

Spectroscopic Properties

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of H acid is sensitive to the pH of the solution. At a pH of 2.03, it exhibits a maximum absorption at 339 nm.[7] This property makes it potentially useful as a pH indicator in certain applications.[4]

Infrared (IR) Spectroscopy: The IR spectrum of H acid displays characteristic absorption bands corresponding to its various functional groups. Key vibrational frequencies include those for N-H stretching of the amino group, O-H stretching of the hydroxyl group, and the symmetric and asymmetric stretching of the S=O bonds in the sulfonic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of H acid and its derivatives. The aromatic protons and carbons of the naphthalene ring system, as well as the protons of the amino and hydroxyl groups, give rise to characteristic signals in the NMR spectra. A ¹H NMR spectrum for the monosodium salt sesquihydrate is available in the literature.

Synthesis and Purification

The industrial synthesis of H acid is a multi-step process that begins with naphthalene. The key transformations involve sulfonation, nitration, reduction, and hydrolysis.

Figure 2: General synthetic workflow for H acid from naphthalene.

Experimental Protocol: A Generalized Laboratory Synthesis

The following protocol outlines a representative laboratory-scale synthesis of H acid. Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions by trained personnel.

-

Sulfonation: Naphthalene is treated with oleum (fuming sulfuric acid) to introduce multiple sulfonic acid groups onto the naphthalene ring. The reaction temperature and time are critical parameters to control the degree and position of sulfonation.

-

Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid. This step introduces a nitro group onto the ring.

-

Reduction: The nitro group is subsequently reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in an acidic medium or through catalytic hydrogenation.

-

Hydrolysis (Caustic Fusion): The resulting aminosulfonic acid is subjected to hydrolysis, typically by fusion with sodium hydroxide at elevated temperatures. This step replaces one of the sulfonic acid groups with a hydroxyl group, yielding H acid.

-

Purification: The crude H acid is purified to remove impurities and byproducts. A common purification method involves dissolving the crude product in a hot, slightly alkaline solution, treating it with activated charcoal and a filter aid like Celite, and then filtering the hot solution.[3][8] The purified H acid can then be precipitated by acidification.

Chemical Reactivity and Applications

The chemical reactivity of H acid is dictated by the interplay of its amino, hydroxyl, and sulfonic acid functionalities. Its most significant application lies in the synthesis of azo dyes.

Azo Coupling Reactions

H acid is a versatile coupling component in the formation of azo dyes. The site of coupling is pH-dependent:

-

Acidic Conditions: In an acidic medium, the diazonium salt couples ortho to the amino group.

-

Alkaline Conditions: Under alkaline conditions, coupling occurs ortho to the hydroxyl group.

This dual reactivity allows for the stepwise coupling of two different diazonium salts, leading to the formation of disazo and polyazo dyes with a wide range of colors and properties.[3][8]

Figure 3: Schematic representation of the stepwise azo coupling of H acid.

Other Applications

Beyond its use in dye synthesis, H acid and its derivatives are finding applications in other areas:

-

Analytical Reagents: The reactivity of H acid makes it a useful reagent in various analytical methods.

-

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

-

Biomedical Research: The fluorescent properties of some H acid derivatives have led to their investigation as probes and labels in biological systems.[9]

Safety and Handling

H acid is considered to be of low acute toxicity. However, it is classified as an irritant to the eyes, respiratory system, and skin.[3][6]

-

Hazard Codes: Xi (Irritant)[3]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.[3][6]

-

Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[3][6]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling H acid. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound (H acid) remains a molecule of significant industrial importance, primarily due to its indispensable role in the synthesis of azo dyes. Its rich and tunable reactivity, stemming from the presence of multiple functional groups, continues to be exploited for the creation of a diverse palette of colors. As research expands, the unique properties of H acid are poised to drive innovation in a variety of scientific and technological fields. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its safe and effective utilization in both established and emerging applications.

References

- 1. CN102936214A - Method for clean preparation H acid - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2) | C10H7NNa2O7S2 | CID 19858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

H acid (90-20-0) molecular structure and formula

An In-Depth Technical Guide to H Acid (CAS 90-20-0): Structure, Properties, and Applications

Introduction

H acid, identified by the CAS number 90-20-0, is a cornerstone chemical intermediate with the IUPAC name 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid.[1][2] This complex organic compound is derived from naphthalene and is of paramount importance in the chemical industry, primarily serving as a critical precursor in the synthesis of a wide array of azo dyes.[3][4][5] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts unique reactive properties that allow for the creation of diverse and vibrant colorants.[3] While its principal application lies in the manufacturing of acid, direct, and reactive dyes for the textile, leather, and paper industries, H acid is also finding utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][5][6][7] This guide provides a comprehensive technical overview of H acid for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Chemical Formula

H acid is an aromatic sulfonic acid characterized by a naphthalene core substituted with multiple functional groups that dictate its chemical behavior.

-

IUPAC Name: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid[1][2]

-

Common Synonyms: 1-Amino-8-naphthol-3,6-disulfonic acid, 8-amino-1-naphthol-3,6-disulfonic acid, 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid.[1][8][9]

The spatial arrangement of the amino (-NH₂), hydroxyl (-OH), and two sulfonic acid (-SO₃H) groups on the naphthalene rings is fundamental to its utility as a dye intermediate.

Caption: Functional group composition of H acid.

Physicochemical Properties

The physical and chemical characteristics of H acid are crucial for its handling, storage, and application in synthesis. It is typically supplied as a gray or light brown crystalline powder.[10]

| Property | Value | Reference(s) |

| Molecular Weight | 319.31 g/mol | [1][9] |

| Appearance | White to gray-yellow or light brown powder | [9][10] |

| Melting Point | >300 °C (decomposes) | [9] |

| Solubility | Slightly soluble in cold water; soluble in hot water (as sodium salt). | [11] |

| Density | ~1.9 g/cm³ | [9] |

| pKa | Data available in IUPAC digitized datasets. | [1] |

Synthesis and Reactivity

Synthesis Overview

H acid is commercially produced from naphthalene through a multi-step synthesis involving a sequence of unit processes.[2][4] A common industrial route includes:

-

Sulfonation: Naphthalene is treated with sulfuric acid.

-

Nitration: The sulfonated naphthalene is nitrated using nitric acid.

-

Reduction: The nitro groups are reduced to amino groups.

-

Hydrolysis: The final step involves hydrolysis to yield H acid.[4][12]

Innovations in the synthesis process aim to reduce waste, such as developing methods that avoid tri-sulfonation and the use of iron powder for reduction, thereby minimizing secondary pollution.[12] An alternative route starts from 1,8-naphthalic anhydride, proceeding through sulfonation, ammoniation, Hofmann degradation, and hydrolysis.[13]

Key Reactivity: pH-Dependent Coupling

The most significant chemical property of H acid is its ability to act as a coupling component in azo dye synthesis. Critically, the site of the coupling reaction with a diazonium salt is controlled by the pH of the reaction medium.[11]

-

Acidic Conditions (pH < 7): Coupling occurs at the position ortho to the amino group (at the C2 position).

-

Alkaline Conditions (pH > 7): Coupling occurs at the position ortho to the hydroxyl group (at the C7 position).

This dual reactivity allows H acid to be used in a stepwise manner to produce complex disazo and polyazo dyes by first coupling with one diazonium salt under acidic conditions, and then with a second, different diazonium salt under alkaline conditions.[11][14] This versatility is the primary reason for its widespread use.

Caption: Stepwise coupling of H acid under different pH conditions.

Applications in Research and Industry

1. Azo Dye Manufacturing

The primary application of H acid is as an intermediate for azo dyes.[3][5] Its unique structure enables the synthesis of various dye classes:

-

Acid Dyes: Used for coloring protein fibers like wool and silk, as well as synthetic fibers like nylon.[3]

-

Direct Dyes: Applied to cellulosic fibers such as cotton.[3]

-

Reactive Dyes: Form covalent bonds with fibers, providing excellent color fastness.[3]

A classic example is the synthesis of C.I. Acid Black 1, which involves coupling diazotized p-nitroaniline to H acid in an acidic solution, followed by coupling with diazotized aniline in an alkaline solution.[14]

2. Pharmaceutical and Agrochemical Synthesis

Beyond dyes, H acid serves as a building block in the pharmaceutical and agrochemical sectors.[6] It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6] The growing global pharmaceutical market and ongoing research into new therapeutic agents are expected to increase demand for versatile intermediates like H acid.[6] Similarly, it is a precursor for certain herbicides, insecticides, and fungicides.[6]

Experimental Protocol: Conceptual Synthesis of a Disazo Dye

This protocol outlines the conceptual steps for synthesizing a disazo dye using H acid, demonstrating the principle of pH-dependent stepwise coupling.

Objective: To synthesize a disazo dye by coupling two different aromatic amines to H acid.

Materials:

-

Aromatic Amine 1 (e.g., p-nitroaniline)

-

Aromatic Amine 2 (e.g., aniline)

-

H acid

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Sodium Carbonate (Na₂CO₃)

-

Ice

Methodology:

Part 1: First Diazotization and Acid Coupling

-

Diazotization of Amine 1: Dissolve Aromatic Amine 1 in dilute HCl and cool the solution to 0-5°C in an ice bath. Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

-

Causality: The cold, acidic conditions are essential to form the unstable diazonium salt (Ar-N₂⁺Cl⁻) and prevent its premature decomposition.

-

-

Acid Coupling: Prepare a solution of H acid in water. Slowly add the freshly prepared diazonium salt solution to the H acid solution while maintaining the temperature at 0-5°C and ensuring the pH remains acidic (pH 4-5), using sodium carbonate if needed for buffering.

-

Causality: The acidic pH directs the electrophilic diazonium salt to couple at the electron-rich position ortho to the activating amino group of H acid.

-

Part 2: Second Diazotization and Alkaline Coupling

-

Diazotization of Amine 2: In a separate vessel, perform the diazotization of Aromatic Amine 2 using the same procedure as in Step 1.

-

Alkaline Coupling: Take the monoazo dye solution from Part 1. Make the solution alkaline (pH 8-9) by adding a solution of sodium hydroxide or sodium carbonate. Cool the solution to 5-10°C.

-

Causality: Shifting to an alkaline pH deprotonates the hydroxyl group of H acid, making the ortho position the most nucleophilic site for the second coupling reaction.

-

-

Final Coupling: Slowly add the second diazonium salt solution (from Step 3) to the alkaline monoazo dye solution. Stir until the reaction is complete.

-

Isolation: The resulting disazo dye can be precipitated from the solution by adding salt (salting out), followed by filtration, washing, and drying.

Self-Validation: The success of the synthesis can be monitored at each stage using techniques like Thin Layer Chromatography (TLC) to check for the consumption of reactants and the formation of intermediates and the final product. The final dye's structure can be confirmed by spectroscopic methods (UV-Vis, NMR, MS), and its color and purity can be assessed.

Conclusion

H acid (90-20-0) is a highly versatile and indispensable chemical intermediate. Its value is rooted in its unique molecular architecture, which allows for controlled, pH-dependent coupling reactions. This property has made it a cornerstone of the azo dye industry for over a century, enabling the creation of a vast palette of colors with tailored properties. As the chemical industry evolves, the application of H acid is expanding into high-value sectors such as pharmaceuticals and agrochemicals, underscoring its continued importance in modern organic synthesis. A thorough understanding of its structure, properties, and reactivity is essential for any scientist or researcher working in these fields.

References

- 1. H acid | C10H9NO7S2 | CID 7009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. H-acid manufacturing process | PPTX [slideshare.net]

- 5. indiamart.com [indiamart.com]

- 6. dataintelo.com [dataintelo.com]

- 7. H Acid | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. CAS 90-20-0: H acid | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]

- 12. CN101717355B - Method for synthesizing dyestuff intermediate H acid by naphthalene - Google Patents [patents.google.com]

- 13. CN107759496B - H acid synthesis method - Google Patents [patents.google.com]

- 14. H Acid | chemistry | Britannica [britannica.com]

Synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid: A Technical Guide

Introduction

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H-acid, is a crucial intermediate in the synthesis of a wide array of azo dyes.[1][2][3] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, allows for versatile chemical modifications, making it a cornerstone in the production of vibrant and stable colorants for textiles, leather, and paper.[4] This technical guide provides an in-depth exploration of the primary industrial synthesis pathway of H-acid, starting from naphthalene. The narrative delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into the experimental choices that govern the efficiency and purity of the final product.

The Industrial Synthesis Pathway: From Naphthalene to H-Acid

The commercial production of H-acid is a multi-step process that begins with the sulfonation of naphthalene, followed by nitration, reduction, and finally, hydrolysis.[5] An alternative route commences with 1,8-naphthalic anhydride, involving sulfonation, ammoniation, Hofmann degradation, and hydrolysis.[6][7] This guide will focus on the more traditional and widely practiced naphthalene-based synthesis.

Step 1: Sulfonation of Naphthalene to 2,7-Naphthalenedisulfonic Acid

The initial step in the synthesis of H-acid is the disulfonation of naphthalene. The primary objective is to selectively synthesize 2,7-naphthalenedisulfonic acid, as the positioning of the sulfonic acid groups dictates the substitution pattern in the subsequent nitration step.

The sulfonation of naphthalene is a temperature-dependent reaction. At lower temperatures, the kinetically favored product is naphthalene-1-sulfonic acid, while at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[8] To achieve disubstitution at the 2 and 7 positions, a multi-stage sulfonation process is often employed.

A typical industrial protocol involves reacting naphthalene with concentrated sulfuric acid under inert gas protection.[9] The reaction may be carried out in stages with increasing temperatures to facilitate the formation of the desired disulfonic acid isomer. For instance, an initial sulfonation can be performed at a lower temperature, followed by the addition of more sulfuric acid or oleum and heating to a higher temperature to promote the formation of the 2,7-disubstituted product.[10][11]

Step 2: Nitration of 2,7-Naphthalenedisulfonic Acid

The subsequent step is the dinitration of 2,7-naphthalenedisulfonic acid to yield 1,8-dinitronaphthalene-3,6-disulfonic acid. The sulfonic acid groups already present on the naphthalene ring direct the incoming nitro groups to the 1 and 8 positions.

This electrophilic aromatic substitution is typically carried out using a nitrating agent, such as fuming nitric acid, in the presence of sulfuric acid.[12][13] The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. The reaction mixture is often cooled before the addition of the nitrating agent.

Step 3: Reduction of 1,8-Dinitronaphthalene-3,6-disulfonic Acid

The reduction of the two nitro groups on the naphthalene ring to amino groups is a critical step in forming 1,8-diaminonaphthalene-3,6-disulfonic acid. A common method for this reduction in an industrial setting is the use of iron powder in an acidic medium.[13] Catalytic hydrogenation is another viable method, where hydrogen gas is used in the presence of a catalyst, such as palladium on carbon (Pd/C).[1][14][15] The choice of reducing agent and conditions can influence the yield and purity of the resulting diamine.

Step 4: Hydrolysis of 1,8-Diaminonaphthalene-3,6-disulfonic Acid to H-Acid

The final step in the synthesis is the conversion of 1,8-diaminonaphthalene-3,6-disulfonic acid to this compound (H-acid). This is achieved through a hydrolysis reaction, often carried out under acidic conditions at elevated temperatures.[1] This step selectively replaces one of the amino groups with a hydroxyl group. The precise conditions, including the concentration of the acid and the reaction temperature and time, are crucial for maximizing the yield of H-acid and minimizing the formation of byproducts.[1]

An alternative and historically significant method for introducing the hydroxyl group is through alkali fusion.[16][17][18][19] In this process, an aminated naphthalenesulfonic acid is heated with a strong base like sodium hydroxide at high temperatures.[16][17][18][19][20] This harsh reaction condition facilitates the nucleophilic substitution of a sulfonate or other leaving group with a hydroxyl group.

Experimental Protocols

The following is a representative, step-by-step methodology for the synthesis of H-acid.

Step 1: Synthesis of 2,7-Naphthalenedisulfonic Acid

-

Charge a reaction vessel with industrial-grade naphthalene and heat it to a molten state (approximately 80-90 °C) under a nitrogen atmosphere.[9]

-

Slowly add concentrated sulfuric acid (98%) to the molten naphthalene while maintaining the temperature. The molar ratio of naphthalene to sulfuric acid is a critical parameter to control the extent of sulfonation.[9]

-

After the initial addition, raise the temperature to promote the formation of the disulfonic acid. The reaction may be carried out at temperatures up to 180-190 °C for several hours.[10]

-

Upon completion, the reaction mixture is cooled and can be worked up by dilution with water and subsequent isolation of the 2,7-naphthalenedisulfonic acid, often as a salt.[10]

Step 2: Synthesis of 1,8-Dinitronaphthalene-3,6-disulfonic Acid

-

Dissolve the 2,7-naphthalenedisulfonic acid obtained from the previous step in concentrated sulfuric acid in a reaction vessel equipped with cooling.

-

Cool the solution to a low temperature (e.g., 0-10 °C).

-

Slowly add fuming nitric acid (98%) dropwise to the cooled solution while vigorously stirring and maintaining the low temperature.[12]

-

After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by a suitable analytical method like HPLC.[21]

-

Once the reaction is complete, the product, 1,8-dinitronaphthalene-3,6-disulfonic acid, is isolated by dilution with water, which causes it to precipitate.[12]

Step 3: Synthesis of 1,8-Diaminonaphthalene-3,6-disulfonic Acid

-

Suspend the 1,8-dinitronaphthalene-3,6-disulfonic acid in water or a dilute acid solution in a reaction vessel.

-

Add a reducing agent, such as iron powder, portion-wise while stirring.[13]

-

The reaction is often exothermic, and the temperature may need to be controlled.

-

The reaction is monitored until the disappearance of the starting dinitro compound.

-

After the reduction is complete, the reaction mixture is filtered to remove the iron sludge, and the resulting solution of 1,8-diaminonaphthalene-3,6-disulfonic acid is carried forward to the next step.

Step 4: Synthesis of this compound (H-Acid)

-

Take the aqueous solution of 1,8-diaminonaphthalene-3,6-disulfonic acid and adjust the acidity with sulfuric acid.

-

Heat the acidic solution to a high temperature (e.g., 130-135 °C) and maintain it for several hours to facilitate hydrolysis.[1]

-

Monitor the reaction for the formation of H-acid and the disappearance of the starting diamine.

-

Upon completion, cool the reaction mixture to induce the crystallization of the H-acid product.[7]

-

The precipitated H-acid is then isolated by filtration, washed, and dried.[22]

Quantitative Data Summary

| Step | Reactants | Key Conditions | Product | Typical Yield | Purity |

| 1. Sulfonation | Naphthalene, Conc. H₂SO₄ | 90-190°C, inert atmosphere | 2,7-Naphthalenedisulfonic acid | >90% | ~93% |

| 2. Nitration | 2,7-Naphthalenedisulfonic acid, Fuming HNO₃, H₂SO₄ | 0-10°C | 1,8-Dinitronaphthalene-3,6-disulfonic acid | ~85% | >98% |

| 3. Reduction | 1,8-Dinitronaphthalene-3,6-disulfonic acid, Fe powder or H₂/Pd-C | Acidic medium or under H₂ pressure | 1,8-Diaminonaphthalene-3,6-disulfonic acid | >95% | >98% |

| 4. Hydrolysis | 1,8-Diaminonaphthalene-3,6-disulfonic acid, H₂SO₄ | 130-135°C | This compound (H-acid) | ~90% | >98% |

Visualizing the Synthesis Pathway

Caption: Synthesis pathway of H-acid from naphthalene.

Conclusion

The synthesis of this compound is a well-established industrial process that requires careful control over reaction conditions to ensure high yield and purity. Each step, from the initial sulfonation of naphthalene to the final hydrolysis, plays a critical role in the formation of this important dye intermediate. Understanding the underlying chemical principles and the rationale behind the specific experimental parameters is paramount for researchers and professionals in the field of dye chemistry and drug development. The continuous optimization of this synthesis pathway, with a focus on greener and more efficient methods, remains an active area of research and development.

References

- 1. CN102936214A - Method for clean preparation H acid - Google Patents [patents.google.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. ijirset.com [ijirset.com]

- 4. nbinno.com [nbinno.com]

- 5. H-acid manufacturing process | PPTX [slideshare.net]

- 6. CN102464597B - Method for sulfonating naphthalene - Google Patents [patents.google.com]

- 7. CN107759496B - H acid synthesis method - Google Patents [patents.google.com]

- 8. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]

- 10. CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google Patents [patents.google.com]

- 11. EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 12. CN102936213A - Clean preparation method of 1, 8-dinitro-3, 6-naphthalenedisulfonic acid - Google Patents [patents.google.com]

- 13. JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid - Google Patents [patents.google.com]

- 14. Method for synthesizing 1, 8-diaminonaphthalene through selective reduction of 1, 8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 15. patents.justia.com [patents.justia.com]

- 16. CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents [patents.google.com]

- 17. CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents [patents.google.com]

- 18. CN104016835B - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]

- 19. CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]

- 20. CN101381331A - Method for preparing color-forming intermediate H acids - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. EP0064651B1 - Process for the isolation of h acid and k acid - Google Patents [patents.google.com]

Physicochemical properties of H acid dye intermediate

An In-Depth Technical Guide to the Physicochemical Properties of H Acid

Authored by a Senior Application Scientist

Abstract

H acid (8-amino-1-naphthol-3,6-disulfonic acid) is a cornerstone intermediate in the synthesis of azo dyes, enabling the creation of a wide spectrum of colors for various applications, particularly in the textile industry.[1] Its utility is deeply rooted in its unique molecular structure, which imparts a versatile set of physicochemical properties. This guide provides a comprehensive examination of these properties, including molecular identity, solubility, thermal stability, acid-base characteristics, and spectral behavior. We will explore the causality behind its pH-dependent reactivity and provide field-proven, self-validating experimental protocols for the characterization of this vital compound.

Molecular Identity and Structure

H acid, with the CAS number 90-20-0, is a naphthalenic compound substituted with amino, hydroxyl, and sulfonic acid functional groups.[2] These groups are the primary determinants of its chemical behavior and dyeing capabilities.

The fundamental structural and identifying properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | [2] |

| Common Names | H acid, 1-Amino-8-naphthol-3,6-disulfonic acid | [2][3][4] |

| CAS Number | 90-20-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO₇S₂ | [2][4] |

| Molecular Weight | 319.31 g/mol | [2][5] |

| Appearance | Gray powder or white crystals | [4][5] |

The spatial arrangement of the functional groups on the naphthalene core is critical. The proximity of the amino and hydroxyl groups, combined with the electron-withdrawing nature of the sulfonic acid groups, creates a molecule with distinct reactive sites whose accessibility is governed by pH.

Caption: Chemical structure of H acid.

Solubility Profile

The solubility of H acid is dominated by the presence of two highly polar sulfonic acid groups, which confer significant aqueous solubility, especially in its salt form.

Aqueous and Solvent Solubility

The solubility behavior is a critical parameter for its application in aqueous dyeing baths.

| Solvent | Solubility | Remarks | Source |

| Cold Water | Slightly Soluble | Solubility increases significantly with temperature. | [4][5] |

| Hot Water | Readily Soluble | Forms a clear solution, ideal for stock solutions. | [4] |

| Alkaline Solutions | Soluble | The acidic protons of the sulfonic and hydroxyl groups are removed, forming highly soluble salts. | [5] |

| Alcohol (Ethanol) | Slightly Soluble | Generally poor solubility in less polar organic solvents. | [5][6] |

| Ether | Slightly Soluble | Insoluble in non-polar organic solvents. | [5] |

The monosodium salt of H acid is described as a gray powder that is slightly soluble in cold water.[4] The disodium salt, however, is very soluble in water.[4] This highlights the importance of pH in controlling the dissolution of H acid for industrial preparations.

Thermal Properties

H acid exhibits high thermal stability, a necessary trait for dye intermediates that may be subjected to elevated temperatures during synthesis and application processes.

-

Melting Point: Decomposes at temperatures above 300°C.[4]

-

Thermal Stability: Generally considered to have good thermal stability under normal handling and storage conditions.[3] Overheating should be avoided to prevent thermal decomposition.[7]

The absence of a distinct melting point is characteristic of complex organic salts that decompose before melting. This high decomposition temperature indicates strong intermolecular forces within the crystal lattice.

Acid-Base Properties and pKa Values

The reactivity of H acid is fundamentally controlled by the protonation state of its amino and hydroxyl groups, which is, in turn, dictated by the pH of the solution. The molecule possesses multiple ionizable centers: two strongly acidic sulfonic acid groups, a weakly basic amino group, and a weakly acidic hydroxyl group.

-

Sulfonic Acid Groups (-SO₃H): These are strong acids with estimated pKa values well below 0. They will be fully deprotonated (as -SO₃⁻) in all but the most extremely acidic conditions.[8][9]

-

Anilinium Ion (-NH₃⁺): The conjugate acid of the amino group. The pKa for anilinium ions is typically around 4.6.[8] This means that below pH ~4, the amino group will be predominantly protonated (-NH₃⁺), and above this pH, it will be in its neutral form (-NH₂).

-

Phenolic Group (-OH): The hydroxyl group on the naphthalene ring is a weak acid, similar to phenol (pKa ~9.9).[8] It will be protonated at neutral and acidic pH and will deprotonate to form a phenoxide ion (-O⁻) under alkaline conditions (pH > 10).

This pH-dependent ionization is the causal factor behind its selective coupling reactivity.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating method to experimentally determine the pKa values of the amino and hydroxyl groups.

Principle: A solution of H acid is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The points of half-equivalence on the resulting titration curve correspond to the pKa values of the ionizable groups.

Methodology:

-

Preparation: Prepare a 0.01 M solution of H acid in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Titration Setup: Place 50 mL of the H acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.

-

Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show inflection points corresponding to the equivalence points. The pKa values are determined from the pH at the half-equivalence points. The first shallow equivalence point relates to the amino group's conjugate acid, while the second, at a higher pH, relates to the hydroxyl group.

Caption: Workflow for pKa determination via potentiometric titration.

Spectral Properties

UV-Visible spectroscopy is a powerful tool for characterizing H acid and monitoring its reactions. The absorption spectrum of H acid is sensitive to the pH of the solution, a direct consequence of the protonation states of its functional groups.

| pH Condition | Maximum Absorption (λmax) | Source |

| pH 2.03 | 339 nm | [10] |

| Not specified | 338.8 nm, 239 nm, 220 nm | [11] |

The shift in λmax with pH is a key indicator of structural changes. For instance, the deprotonation of the hydroxyl group under alkaline conditions creates a phenoxide ion, which alters the electronic structure of the chromophore and shifts the absorption to a longer wavelength (a bathochromic shift).

Reactivity: The Basis of Dye Synthesis

The paramount chemical property of H acid is its ability to act as a coupling component in azo dye synthesis. Crucially, it can couple with two different diazonium salts in a stepwise manner, governed by pH.[1][12]

-

Acidic Conditions (pH < 7): Under acidic conditions, the amino group (-NH₂) is the more powerful activating group. Coupling with a diazonium salt occurs at the position ortho to the amino group.[4]

-

Alkaline Conditions (pH > 7): Under alkaline conditions, the hydroxyl group deprotonates to form a highly activating phenoxide group (-O⁻). Coupling then occurs at the position ortho to the hydroxyl group.[4][12]

This dual-reactivity allows for the synthesis of complex disazo dyes, where one diazonium salt is coupled under acidic conditions, followed by a second, different diazonium salt coupled under alkaline conditions.[12]

Caption: pH-dependent stepwise coupling of H acid in disazo dye synthesis.

Conclusion

The physicochemical properties of H acid are intrinsically linked to its molecular structure. Its aqueous solubility, high thermal stability, and, most importantly, its pH-dependent spectral properties and reactivity make it an exceptionally versatile and indispensable intermediate in the dye manufacturing industry. A thorough understanding of these properties, grounded in robust analytical protocols, is essential for researchers and development professionals to optimize synthesis, ensure product consistency, and drive innovation in color chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. H acid | C10H9NO7S2 | CID 7009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 90-20-0: H acid | CymitQuimica [cymitquimica.com]

- 4. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]

- 5. 1-Naphthol-8-amino-3,6-disulfonic Acid [drugfuture.com]

- 6. stanfordchem.com [stanfordchem.com]

- 7. download.basf.com [download.basf.com]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. H Acid | chemistry | Britannica [britannica.com]

An In-Depth Technical Guide to the Fluorescence Spectrum of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fluorescence properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. As a vital chemical intermediate in the synthesis of azo dyes, the inherent fluorescence of H-acid presents significant opportunities for its application as a fluorescent probe in various scientific and biomedical fields.[1] This document delves into the core principles governing its fluorescence, the profound influence of environmental factors, and detailed methodologies for its characterization.

Introduction to this compound (H-acid)

This compound is a water-soluble, sulfonated aminonaphthol derivative.[1] Its molecular structure, characterized by a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups, is the foundation of its unique photophysical properties. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (sulfonic acid) groups on the aromatic ring system gives rise to its fluorescent nature.

Chemical Structure of this compound:

Structure of this compound.

While extensively utilized in the dye industry, the intrinsic fluorescence of H-acid remains a comparatively underexplored area with significant potential. This guide aims to bridge this knowledge gap.

The Physicochemical Basis of H-acid Fluorescence

The fluorescence of H-acid originates from the π-conjugated system of the naphthalene ring, which is modulated by the attached functional groups. The amino and hydroxyl groups act as auxochromes, enhancing the fluorescence intensity, while the sulfonic acid groups contribute to its high water solubility.

A key characteristic of H-acid's fluorescence is its pronounced sensitivity to the local chemical environment, particularly pH. The protonation and deprotonation of the amino and hydroxyl moieties significantly alter the electronic structure of the molecule, leading to distinct changes in its absorption and emission spectra. This pH-dependent fluorescence is the cornerstone of its potential as a ratiometric fluorescent sensor.

Qualitative observations describe the acid salt of H-acid as having a red fluorescence with a bluish tint, which transitions to a red-purple color under alkaline conditions.[2] This visible change underscores the substantial spectral shifts that occur across the pH spectrum.

In-depth Analysis of the Fluorescence Spectrum

A comprehensive understanding of H-acid's fluorescence requires a quantitative analysis of its spectral properties. This section outlines the critical parameters and the methodologies for their determination.

The Profound Impact of pH on Fluorescence

The fluorescence of H-acid is intricately linked to the pH of its environment. The protonation states of the amino and hydroxyl groups dictate the electronic transitions and, consequently, the absorption and emission characteristics.

Expected pH-Dependent Spectral Behavior:

-

Acidic Conditions: In acidic solutions, both the amino and hydroxyl groups are protonated. This state is expected to have a distinct absorption maximum (λ_abs_) and a corresponding fluorescence emission maximum (λ_em_).

-

Neutral Conditions: As the pH increases, the hydroxyl group, being more acidic than the amino group, will likely deprotonate first. This will result in a shift in the absorption and emission spectra.

-

Alkaline Conditions: In strongly basic solutions, both the hydroxyl and amino groups will be deprotonated, leading to another distinct set of absorption and emission wavelengths.

The existence of these different fluorescent species at various pH levels makes H-acid a potential candidate for ratiometric pH sensing.

Experimental Protocol for Investigating the Effect of pH:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

-

Sample Preparation: Prepare a stock solution of H-acid in deionized water. For each measurement, dilute the stock solution to a final concentration of approximately 10 µM in the respective buffer solution.

-

Absorption Spectroscopy: Record the absorption spectrum of each sample using a UV-Vis spectrophotometer to identify the different absorbing species and any isosbestic points.

-

Fluorescence Spectroscopy: For each sample, record the fluorescence emission spectrum using a spectrofluorometer. It is crucial to excite the sample at a wavelength where all species absorb to some extent, or at an isosbestic point if one exists.

-

Data Analysis: Plot the fluorescence intensity at specific emission wavelengths as a function of pH to determine the pKa values associated with the fluorescent species.

Workflow for pH-dependent fluorescence analysis of H-acid.

Solvatochromism: The Influence of Solvent Polarity

The fluorescence spectrum of H-acid is also expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[3] Changes in solvent polarity can alter the energy levels of the ground and excited states of the fluorophore, leading to shifts in the emission maximum. Naphthalene derivatives are known to exhibit solvatochromic shifts in their fluorescence spectra.[4]

Expected Solvatochromic Behavior:

The presence of polar functional groups in H-acid suggests that its excited state may have a different dipole moment than its ground state. Therefore, in more polar solvents, the excited state is likely to be stabilized to a greater extent, resulting in a red-shift (bathochromic shift) of the emission spectrum.

Experimental Protocol for Solvatochromic Studies:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., dioxane, ethanol, methanol, water).

-

Sample Preparation: Prepare solutions of H-acid in each solvent at a consistent, low concentration (e.g., 10 µM).

-

Spectroscopic Measurements: Record the absorption and fluorescence emission spectra for each sample.

-

Data Analysis: Plot the emission maximum (λ_em_) against a solvent polarity scale (e.g., the Reichardt ET(30) scale) to quantify the solvatochromic effect.

Quantitative Fluorescence Parameters: Quantum Yield and Lifetime

To fully characterize the fluorescence of H-acid, it is essential to determine its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ).

-

Fluorescence Quantum Yield (ΦF): This parameter represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for evaluating the brightness of a fluorophore.

-

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state.[5] It is an intrinsic property of a fluorophore and can be sensitive to its local environment.

Methodology for Quantum Yield Determination (Relative Method):

The comparative method is a widely used technique for determining fluorescence quantum yield.[6]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to H-acid (e.g., quinine sulfate in 0.1 M H2SO4).

-

Absorbance Measurements: Prepare a series of dilute solutions of both the standard and H-acid and measure their absorbance at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions under identical instrument settings.

-

Calculation: The quantum yield of the sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.

Workflow for relative quantum yield measurement.

Methodology for Fluorescence Lifetime Measurement:

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.[5]

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive detector.

-

Sample Preparation: Prepare a dilute solution of H-acid in the desired solvent or buffer.

-

Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

-

Data Analysis: The collected data is used to construct a fluorescence decay curve, which is then fitted to an exponential decay model to extract the fluorescence lifetime (τ).

Practical Applications and Future Directions

The pH-sensitive fluorescence of H-acid opens up possibilities for its use in various applications:

-

Fluorescent pH Indicators: Its distinct fluorescence at different pH values makes it a promising candidate for the development of ratiometric pH sensors for biological and environmental applications.

-

Cellular Imaging: With appropriate derivatization to improve cell permeability and targeting, H-acid-based probes could be used to visualize pH changes in cellular compartments.

-

Drug Development: The fluorescence properties could be exploited to develop fluorescent assays for screening drug candidates that modulate pH-dependent biological processes.

Further research should focus on a detailed photophysical characterization of H-acid across a wide range of conditions to build a comprehensive database of its spectral properties. Additionally, synthetic modifications of the H-acid scaffold could lead to the development of new fluorescent probes with tailored properties for specific applications.

Summary of Key Physicochemical and Fluorescence Properties

| Property | Value/Description | Source |

| Chemical Formula | C10H9NO7S2 | [2] |

| Molar Mass | 319.31 g/mol | [2] |

| Appearance | Colorless crystals or white to gray-yellow powder | [2][7] |

| Solubility | Slightly soluble in cold water; soluble in alkali solutions | [2] |

| Fluorescence (Acidic) | Red with a microstrip blue | [2] |

| Fluorescence (Alkaline) | Red-purple | [2] |

| pKa (Predicted) | -0.95 ± 0.40 | [7] |

References

- 1. horiba.com [horiba.com]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

Solubility of H acid in water and organic solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Solubility Profile of H-Acid (4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid): A Technical Guide

Executive Summary

H-acid (CAS 90-20-0), chemically known as this compound, is a pivotal intermediate in the chemical industry, primarily for the synthesis of a wide range of azo dyes.[1][2] Its utility, however, extends into the pharmaceutical sector, where it serves as a versatile building block in the synthesis of medicinal compounds.[2][3] The solubility of H-acid is a critical parameter that dictates its handling, reactivity, purification, and formulation. This guide provides a comprehensive analysis of the solubility of H-acid in aqueous and organic systems, grounded in its fundamental molecular structure. We will explore the profound influence of pH and temperature, detail authoritative experimental protocols for solubility determination, and discuss the implications of these properties for research and development.

Introduction to H-Acid (CAS 90-20-0)

Chemical Identity and Structure

H-acid is an aromatic organic compound derived from naphthalene. Its structure is characterized by a naphthalene bicyclic core substituted with four distinct functional groups: one amino (-NH2) group, one hydroxyl (-OH) group, and two sulfonic acid (-SO3H) groups.[4] This unique combination of acidic and basic moieties imparts a complex and highly polar character to the molecule.

-

Systematic Name: this compound

-

Common Name: H-acid, 1-Amino-8-naphthol-3,6-disulfonic acid[1]

-

CAS Number: 90-20-0[1]

-

Molecular Formula: C₁₀H₉NO₇S₂[4]

-

Molecular Weight: 319.31 g/mol [4]

Physicochemical Properties

H-acid is typically supplied as a greyish-white or brown crystalline powder.[1][5] It has a very high melting point, reportedly over 300°C, which is characteristic of its stable, salt-like nature in solid form.[6]

Industrial and Research Significance

The primary industrial application of H-acid is in the manufacturing of over 90 different acidic, direct, and reactive azo dyes used for coloring textiles, paper, and leather.[2][3] In the pharmaceutical industry, its value lies in its function as a highly polar, water-soluble intermediate, enabling specific synthetic pathways for more complex molecules.[1][2]

The Molecular Basis of H-Acid Solubility

The solubility behavior of H-acid is a direct consequence of its molecular architecture. The principle of "like dissolves like" governs its interactions with various solvents.

Role of Functional Groups: A Deep Dive

H-acid's solubility is dominated by its four polar functional groups, which can engage in strong intermolecular interactions with solvent molecules.

-

Sulfonic Acid Groups (-SO₃H): These are extremely strong acidic groups. They readily donate their protons in polar solvents like water, forming sulfonate anions (-SO₃⁻). This ionization dramatically increases the molecule's polarity and its capacity for strong ion-dipole interactions with water, making them the primary drivers of its aqueous solubility.[7][8]

-

Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic. It can act as both a hydrogen bond donor (donating the H) and a hydrogen bond acceptor (via the lone pairs on the oxygen).

-

Amino Group (-NH₂): As an anilinic amino group, it is weakly basic and can accept a proton in acidic conditions to form an ammonium cation (-NH₃⁺). Like the hydroxyl group, it is also a potent hydrogen bond donor and acceptor.

The combined effect of these groups, particularly the two ionic sulfonic acid moieties, makes H-acid an exceptionally polar molecule.

Visualization of Molecular Interactions

The diagram below illustrates how the functional groups on the H-acid molecule can interact with surrounding water molecules through hydrogen bonding and ion-dipole forces, leading to its dissolution.

Caption: Interactions between H-acid functional groups and water molecules.

Aqueous Solubility Profile

Solubility in Water: Qualitative and Quantitative Data

While precise quantitative solubility data for H-acid is not widely published, its qualitative behavior is well-documented. It is generally described as being slightly soluble in cold water, with solubility increasing in hot water.[6][9] The presence of the two sulfonic acid groups ensures a significant degree of water solubility compared to its parent naphthalene structure.[7][10]

Table 1: Qualitative Solubility of H-Acid in Aqueous Systems

| Solvent System | Temperature | Solubility | Reference(s) |

| Cold Water | Ambient | Slightly Soluble | [6] |

| Hot Water | Elevated | Soluble | Inferred from dye synthesis protocols |

| Dilute Alkali (e.g., NaOH) | Ambient | Soluble | [5][6][9] |

| Dilute Mineral Acid | Ambient | Soluble | [7] |

The Critical Influence of pH

The solubility of H-acid is highly dependent on the pH of the aqueous medium, due to the presence of both acidic and basic functional groups.[7] The ionization state of the molecule changes significantly with pH, altering its interaction with water.

-

Strongly Acidic Conditions (pH < 1): The amino group is protonated (-NH₃⁺), while the sulfonic acid groups remain ionized (-SO₃⁻). The hydroxyl group is protonated (-OH). The molecule carries a net negative charge and is generally soluble.[7]

-

Moderately Acidic to Neutral Conditions (pH 2-7): The amino group is neutral (-NH₂), and the sulfonic acid groups are ionized (-SO₃⁻). The molecule exists as a zwitterion with a net charge of -2, contributing to its water solubility. A 1% solution is reported to have a pH between 2 and 4.[1]

-

Alkaline Conditions (pH > 9): In addition to the ionized sulfonic acid groups, the phenolic hydroxyl group deprotonates to form a phenoxide ion (-O⁻). This increases the net negative charge on the molecule to -3, leading to significantly enhanced solubility. This is consistent with reports that H-acid is "soluble in alkali and alkali solution such as caustic soda".[6][9]

Caption: pH-dependent ionization and its effect on H-acid solubility.

Solubility in Organic Solvents

Overview of Solubility in Polar and Non-polar Solvents

Given its extremely polar and ionic character in aqueous solution, H-acid exhibits very limited solubility in most organic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): Insoluble. There are no favorable interactions to overcome the strong intermolecular forces within the H-acid crystal lattice.

-

Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): While these solvents are polar, they are generally poor at solvating the highly charged sulfonate anions. Solubility is expected to be very low. Some related compounds are noted to be soluble in polar aprotic solvents like DMSO and DMF, but H-acid's multiple ionic groups likely limit this.[12]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. However, their lower dielectric constant compared to water makes them less effective at solvating the ionic sulfonate groups. Solubility is expected to be low but potentially higher than in aprotic or non-polar solvents.

Table 2: Qualitative Solubility of H-Acid in Common Organic Solvents

| Solvent | Type | Expected Solubility | Rationale |

| Methanol / Ethanol | Polar Protic | Very Low | Poor solvation of sulfonate ions |

| Acetone | Polar Aprotic | Very Low / Insoluble | Poor solvation of ions |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Low | Less effective than water at solvating multiple ionic groups |

| Dichloromethane | Non-polar | Insoluble | Polarity mismatch |

| Hexane | Non-polar | Insoluble | Polarity mismatch |

Experimental Determination of H-Acid Solubility

For researchers requiring precise solubility data for specific applications, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Principle of the Shake-Flask Equilibrium Method

The method involves adding an excess amount of the solid compound (solute) to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[14][15] After equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is measured analytically.

Step-by-Step Protocol for Aqueous Solubility Determination

-

Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH). Ensure the temperature of a shaker incubator is precisely controlled (e.g., 25°C or 37°C).

-

Addition of Solute: Add an excess amount of solid H-acid to a series of glass vials. The excess should be visually apparent. For example, add ~10 mg of H-acid to 2 mL of buffer.

-

Equilibration: Seal the vials tightly and place them in the shaker incubator. Agitate at a constant speed (e.g., 150 rpm) for at least 24 hours to ensure equilibrium is reached.[13][16]

-

Phase Separation: After incubation, allow the vials to stand briefly for large particles to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF).

-

-

Sample Preparation: Immediately after separation, carefully dilute an aliquot of the clear supernatant with the appropriate mobile phase for analysis to prevent precipitation.

-

Quantification: Analyze the concentration of H-acid in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve prepared with known concentrations of H-acid.[14][17]

Workflow Visualization

The following diagram outlines the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for the shake-flask solubility determination method.

Implications for Research and Drug Development

Understanding the solubility of H-acid is crucial for its effective use.

-